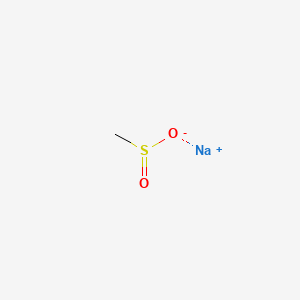

Sodium methanesulfinate

Übersicht

Beschreibung

Sodium methanesulfinate, also known as methanesulfinic acid sodium salt, is an aliphatic sodium sulfinate with the chemical formula CH3SO2Na. It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium methanesulfinate can be synthesized through the reaction of methanesulfonic acid with sodium hydroxide. The process involves adding one equivalent of sodium hydroxide to methanesulfonic acid and diluting the mixture to a 4M solution .

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of methanesulfonyl chloride with sodium sulfite. This method ensures a high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form methanesulfonic acid.

Reduction: It can be reduced to form methanethiol.

Substitution: It participates in substitution reactions, particularly in the formation of sulfones and sulfoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions often involve aryl boronic acids and vinyl heterocycles

Major Products:

Oxidation: Methanesulfonic acid.

Reduction: Methanethiol.

Substitution: Various sulfones and sulfoxides

Wissenschaftliche Forschungsanwendungen

Sodium methanesulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a sulfonylating, sulfenylating, or sulfinylating reagent in the synthesis of organosulfur compounds.

Industry: It is used in the production of ionic liquids and as an intermediate in various chemical processes.

Wirkmechanismus

Sodium methanesulfinate exerts its effects through various mechanisms:

Oxidation-Reduction Reactions: It participates in redox reactions, which are crucial in many biological and chemical processes.

Conjugate Addition: It adds to vinyl heterocycles, forming aliphatic sulfones.

Cross-Coupling Reactions: It reacts with aryl boronic acids to form biaryl compounds.

Vergleich Mit ähnlichen Verbindungen

- Sodium methanesulfonate (CH3SO3Na)

- Sodium p-toluenesulfinate (C7H7SO2Na)

- Benzenesulfinic acid sodium salt (C6H5SO2Na)

Comparison:

- Sodium methanesulfinate vs. Sodium methanesulfonate: this compound is more reactive in sulfonylation reactions due to the presence of the sulfinic acid group, whereas sodium methanesulfonate is more stable and less reactive.

- This compound vs. Sodium p-toluenesulfinate: this compound is aliphatic, making it more versatile in reactions with aliphatic compounds, while sodium p-toluenesulfinate is aromatic and more suited for reactions involving aromatic compounds.

- This compound vs. Benzenesulfinic acid sodium salt: this compound is simpler and more reactive in forming aliphatic sulfones, whereas benzenesulfinic acid sodium salt is used for aromatic sulfone synthesis .

Biologische Aktivität

Sodium methanesulfinate (NaCH₃OSO₂) is an aliphatic sodium sulfinate that has garnered attention for its diverse biological activities. This compound is primarily utilized in organic synthesis but has also been investigated for its potential biological effects, including its role as a reducing agent and its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including research findings, mechanisms of action, and potential applications.

This compound is characterized by its sulfonate group, which can participate in various chemical reactions. The compound acts as a nucleophile and can undergo conjugate addition reactions with electrophiles, making it a versatile reagent in synthetic chemistry . Its ability to act as a reducing agent is particularly noteworthy, as it can donate electrons to other molecules, thereby facilitating redox reactions.

| Property | Value |

|---|---|

| Molecular Formula | NaCH₃OSO₂ |

| Molecular Weight | 112.06 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| pH | Neutral (approximately 7) |

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, it has been reported to protect cells from oxidative damage induced by reactive oxygen species (ROS) . This property is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders.

Cytotoxicity and Cell Viability

Research indicates that this compound exhibits varying levels of cytotoxicity depending on concentration and exposure time. In vitro studies have shown that at low concentrations, it can enhance cell viability and proliferation, while at higher concentrations, it may induce apoptosis in certain cell lines . The mechanism underlying this dual effect appears to be related to its redox properties, which can modulate cellular signaling pathways involved in survival and apoptosis.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function compared to untreated controls .

- Anticancer Activity : In another study focusing on cancer cell lines, this compound was found to inhibit proliferation and induce apoptosis in a dose-dependent manner. The researchers attributed this effect to the compound's ability to disrupt redox balance within the cells, leading to increased oxidative stress and subsequent cell death .

Applications

The biological activities of this compound suggest potential applications in various fields:

- Pharmaceuticals : Due to its antioxidant properties, this compound could be explored as a therapeutic agent for conditions associated with oxidative stress.

- Agriculture : Its ability to enhance plant growth under stress conditions may make it a candidate for agricultural applications.

- Cosmetics : Given its mild irritant profile and antioxidant properties, this compound could be incorporated into skincare formulations aimed at reducing oxidative damage .

Analyse Chemischer Reaktionen

Reactions of Sodium Methanesulfinate

-

Formation of Thiosulfonates: Sodium sulfinates can be used to form S–S bonds to synthesize thiosulfonates (R–SO2S–R1) .

-

Synthesis of Sulfonamides: Sodium sulfinates react to form N–S bonds, generating sulfonamides (R–SO2N–R1R2) .

-

Formation of Sulfides and Sulfones: Sodium sulfinates participate in S–C bond formation to produce sulfides (R–S–R1) and sulfones (R–SO2–R1). Among these reactions, the formation of vinyl sulfones, allylic sulfones, and β-keto sulfones is notable .

-

Conjugate Addition: this compound can undergo conjugate addition to vinyl heterocycles .

Chemical Transformations in the Atmosphere

-

Oxidation: In the atmosphere, methanesulfonic acid (MSA), a precursor to this compound, undergoes chemical transformations. MSA and its salts accumulate near the aerosol surface, making them available for heterogeneous oxidation by oxidants such as hydroxyl (OH) radicals .

-

Reaction with Hydroxyl Radicals: Kinetic measurements show that OH oxidation with MSA and its sodium salt (CH3SO3Na) has effective OH uptake coefficients of 0.45 ± 0.14 and 0.20 ± 0.06, respectively, indicating that MSA reacts with OH radicals faster than its sodium salt .

-

Fragmentation: MSA and CH3SO3Na dissociate to form CH3SO3–, which tends to fragment into formaldehyde (HCHO) and a sulfite radical (SO3- –) upon oxidation. Formaldehyde partitions back to the gas phase due to its high volatility, and SO3- – can initiate a series of chain reactions involving various inorganic sulfur radicals and ions in the aerosol phase .

Other reactions

-

Solvolysis: Sulfonic acid counterions often employ only small excesses of acid, leading to correspondingly low excesses of proton over the sulfonate anion present. The formation of MMS under conditions more relevant to a salt formation (i.e., with added base) was tested using the weak base 2,6-lutidine. In the presence of a slight excess of base, ester formation was not detected .

-

With Liver Homogenate: Standard solutions of this compound mixed with liver homogenate show little, if any, deterioration compared to standard solutions in distilled water .

Data Tables

Table 1: Synthesis of this compound from Methanesulfonyl Chloride

| Reaction Conditions | Yield (%) |

|---|---|

| Hydrazine hydrate/Sodium carbonate in water at 30°C for 2 hours | 90.5 |

Table 2: Degradation of Standard Methane Sulfinic Acid, Sodium Salt Under Various Conditions

| Reaction Conditions | Result |

|---|---|

| All reactions run at room temperature for 60 min. All tubes contained 300 nmol this compound standard, plus or minus 0.5 ml liver homogenate (500 mg/ml). | Solutions of 1 mM methanesulfinate at 20 °C show no measurable degradation after several days, as measured by the present assay, in which methanesulfonic acid does not react. |

Eigenschaften

IUPAC Name |

sodium;methanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGDCWPTHTUDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17696-73-0 (Parent) | |

| Record name | Sodium methanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174125 | |

| Record name | Sodium methanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20277-69-4 | |

| Record name | Sodium methanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium methanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methanesulphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.